molecular formula C13H17BrO B6318552 1-Bromo-3-cyclohexyloxy-4-methylbenzene CAS No. 1369833-16-8

1-Bromo-3-cyclohexyloxy-4-methylbenzene

Cat. No.: B6318552
CAS No.: 1369833-16-8
M. Wt: 269.18 g/mol
InChI Key: XVIFQFFRKJATPE-UHFFFAOYSA-N
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Description

1-Bromo-3-cyclohexyloxy-4-methylbenzene is an organic compound with the molecular formula C13H17BrO. It is characterized by the presence of a bromine atom, a cyclohexyloxy group, and a methyl group attached to a benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-cyclohexyloxy-4-methylbenzene can be synthesized through a multi-step process involving the bromination of 3-cyclohexyloxy-4-methylbenzene. The bromination reaction typically employs bromine or a bromine-containing reagent under controlled conditions to ensure selective substitution at the desired position on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The process is optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-cyclohexyloxy-4-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Bromo-3-cyclohexyloxy-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-cyclohexyloxy-4-methylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The bromine atom and cyclohexyloxy group play crucial roles in its reactivity and binding affinity. The compound may undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert their effects through various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-3-cyclohexyloxy-4-methylbenzene is unique due to the combination of the bromine atom and the cyclohexyloxy group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

4-bromo-2-cyclohexyloxy-1-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO/c1-10-7-8-11(14)9-13(10)15-12-5-3-2-4-6-12/h7-9,12H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVIFQFFRKJATPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)OC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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